Cas no 117067-99-9 (2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile)

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile is a versatile intermediate in organic synthesis, particularly valued for its pyrrole and nitrile functional groups. The dimethylamino moiety enhances reactivity, facilitating nucleophilic substitutions and serving as a precursor for further derivatization. Its pyrrole ring contributes to applications in heterocyclic chemistry, including the synthesis of pharmaceuticals and agrochemicals. The nitrile group offers additional synthetic flexibility, enabling transformations into carboxylic acids, amides, or amines. This compound is well-suited for research and industrial applications requiring tailored molecular scaffolds. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its structural features make it a useful building block for developing bioactive compounds and functional materials.
2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile structure
117067-99-9 structure
商品名:2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
CAS番号:117067-99-9
MF:C8H11N3
メガワット:149.193
MDL:MFCD12964755
CID:3163089
PubChem ID:14246752

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • a-(dimethylamino)-1H-Pyrrole-3-acetonitrile
    • SEA06799
    • 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
    • EN300-99676
    • 117067-99-9
    • AKOS006357604
    • Z1203746605
    • 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
    • MDL: MFCD12964755
    • インチ: InChI=1S/C8H11N3/c1-11(2)8(5-9)7-3-4-10-6-7/h3-4,6,8,10H,1-2H3
    • InChIKey: IIJVWWMUVFDXAH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 149.095297364Da
  • どういたいしつりょう: 149.095297364Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 42.8Ų

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM433159-500mg
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%+
500mg
$*** 2023-04-03
Enamine
EN300-99676-10.0g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95.0%
10.0g
$3500.0 2025-02-21
Enamine
EN300-99676-2.5g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95.0%
2.5g
$1594.0 2025-02-21
Enamine
EN300-99676-5.0g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95.0%
5.0g
$2360.0 2025-02-21
Chemenu
CM433159-250mg
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%+
250mg
$*** 2023-04-03
Aaron
AR019UNS-2.5g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%
2.5g
$2217.00 2025-02-10
Enamine
EN300-99676-10g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%
10g
$3500.0 2023-09-01
Enamine
EN300-99676-1g
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%
1g
$813.0 2023-09-01
Aaron
AR019UNS-50mg
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%
50mg
$284.00 2025-02-10
1PlusChem
1P019UFG-50mg
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
117067-99-9 95%
50mg
$280.00 2025-03-04

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile 関連文献

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrileに関する追加情報

Research Brief on 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile (CAS: 117067-99-9) in Chemical Biology and Pharmaceutical Applications

The compound 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile (CAS: 117067-99-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery. The compound's pyrrole and nitrile functional groups make it a versatile intermediate for the development of novel bioactive molecules.

Recent studies have highlighted the role of 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile as a key building block in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyrrole-based kinase inhibitors, showing promising activity against cancer cell lines. The compound's ability to act as a precursor for more complex molecules underscores its importance in medicinal chemistry.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile exhibit moderate inhibitory effects on specific enzymes involved in inflammatory pathways. This suggests potential applications in the development of anti-inflammatory agents. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.

The synthesis of 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile has also been optimized in recent years. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improves the scalability and purity of the compound. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential toxicity profiles are areas that require further investigation. Researchers are actively exploring modifications to the core structure to enhance its drug-like properties while minimizing adverse effects. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, 2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile (CAS: 117067-99-9) represents a valuable scaffold in drug discovery, with demonstrated potential in kinase inhibition and anti-inflammatory applications. Ongoing research aims to address its limitations and expand its utility in the development of next-generation therapeutics. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

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